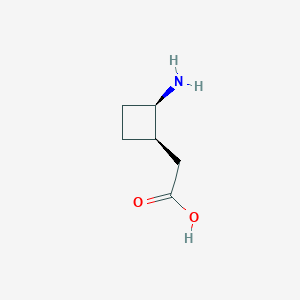
2-((1R,2R)-2-Aminocyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,2R)-2-Aminocyclobutyl)acetic acid is a chiral compound with a unique cyclobutyl ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene with an amine under acidic conditions to form the cyclobutyl ring. Subsequent functionalization steps, such as oxidation and reduction, are then employed to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-((1R,2R)-2-Aminocyclobutyl)acetic acid can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((1R,2R)-2-Aminocyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1R,2R)-2-Aminocyclopropyl)acetic acid
- 2-((1R,2R)-2-Aminocyclohexyl)acetic acid
- 2-((1R,2R)-2-Aminocyclopentyl)acetic acid
Uniqueness
2-((1R,2R)-2-Aminocyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-aminocyclobutyl]acetic acid |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
Clave InChI |
YDXKXPHBTAVLIZ-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@H]1CC(=O)O)N |
SMILES canónico |
C1CC(C1CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
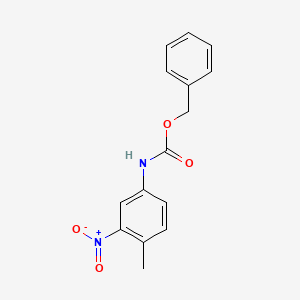
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
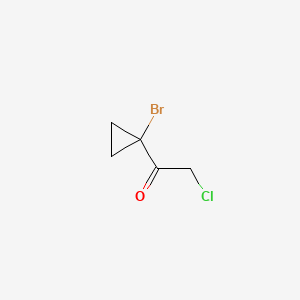



![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
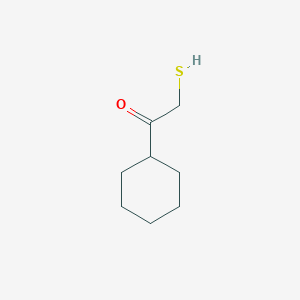
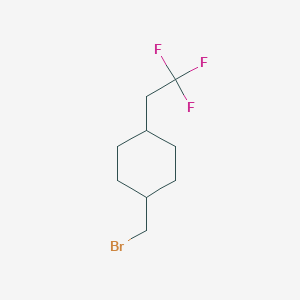
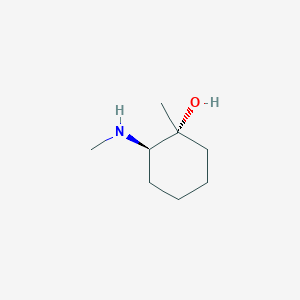
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
